

# Ripk1-IN-3: A Chemical Probe for Interrogating RIPK1 Function

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## Compound of Interest

Compound Name: *Ripk1-IN-3*

Cat. No.: *B12429473*

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis. Its dual role as both a scaffold protein and an active kinase makes it a complex and compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Chemical probes are indispensable tools for dissecting the multifaceted functions of kinases like RIPK1. This technical guide focuses on **Ripk1-IN-3**, a putative chemical probe for studying RIPK1 function. While specific data for **Ripk1-IN-3** is not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for its characterization and use, drawing upon established methodologies for evaluating RIPK1 inhibitors. **Ripk1-IN-3** is described as "Example 38" in patent WO2018148626A1, filed by Bristol-Myers Squibb, and is classified as an aminotriazolopyridine-based kinase inhibitor.

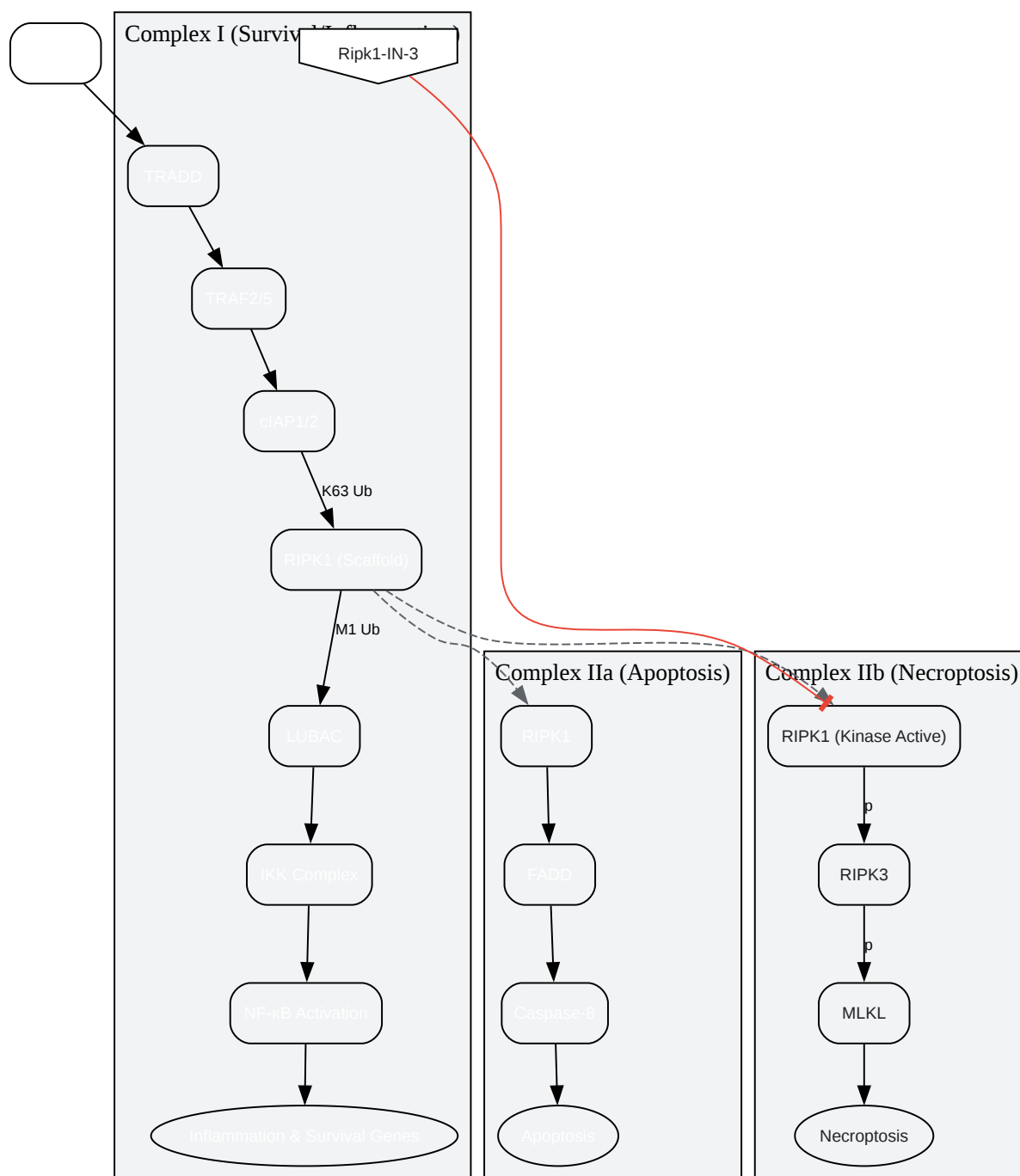
### Mechanism of Action and Signaling Pathways

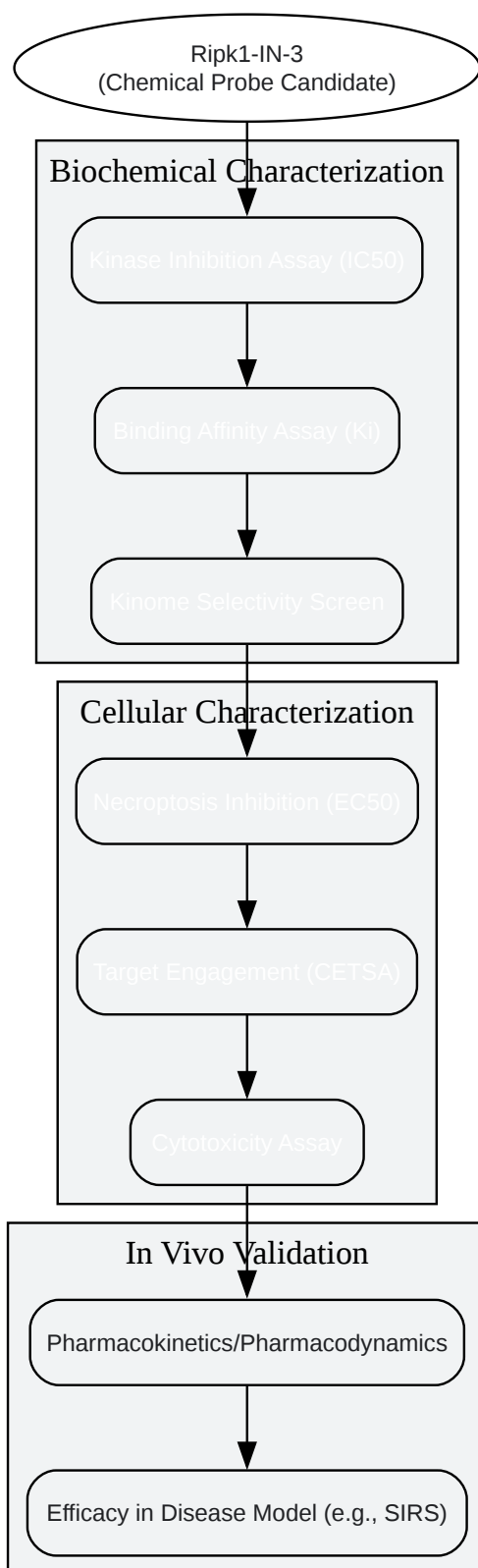
RIPK1's function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation, which dictate the assembly of various signaling complexes and subsequent cellular outcomes.

- **Survival and Inflammation:** In the canonical NF- $\kappa$ B pathway, upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the receptor complex (Complex I) where it acts as a scaffold. Here, it becomes polyubiquitinated, leading to the recruitment and activation of the IKK complex, which in turn activates NF- $\kappa$ B and promotes the transcription of pro-survival and pro-inflammatory genes.
- **Apoptosis:** Under conditions where pro-survival signaling is compromised, RIPK1 can contribute to the formation of a death-inducing signaling complex (DISC) or a ripoptosome (Complex IIa), leading to the activation of caspase-8 and the initiation of apoptosis.
- **Necroptosis:** In situations where caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of the necrosome (Complex IIb). RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and a lytic, inflammatory form of cell death known as necroptosis.

Chemical probes like **Ripk1-IN-3** are designed to inhibit the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to apoptosis and, most notably, necroptosis.

## Signaling Pathway Diagrams





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- To cite this document: BenchChem. [Ripk1-IN-3: A Chemical Probe for Interrogating RIPK1 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429473#ripk1-in-3-as-a-chemical-probe-for-studying-ripk1-function]

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